molecular formula C4H13Cl2N3O B6609016 2-amino-N-(2-aminoethyl)acetamide dihydrochloride CAS No. 1093785-60-4

2-amino-N-(2-aminoethyl)acetamide dihydrochloride

Cat. No.: B6609016
CAS No.: 1093785-60-4
M. Wt: 190.07 g/mol
InChI Key: HKBOCIXUFNJLJZ-UHFFFAOYSA-N
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Description

2-amino-N-(2-aminoethyl)acetamide dihydrochloride is an organic compound that serves as a versatile building block in various chemical syntheses. It is known for its applications in the preparation of mixed two-component monolayers on glassy carbon and the synthesis of lysidine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-aminoethyl)acetamide dihydrochloride typically involves the acetylation of ethylenediamine. The reaction is carried out by diluting ethylenediamine with ice water to a concentration of about 20%, followed by the slow addition of industrial acetic anhydride. The reaction temperature is maintained between 20-25°C. Once the reaction reaches completion, the mixture is neutralized with 30% sodium hydroxide solution to a pH of 6.5-7 to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-aminoethyl)acetamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction can produce primary amines.

Scientific Research Applications

2-amino-N-(2-aminoethyl)acetamide dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-amino-N-(2-aminoethyl)acetamide dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological pathways and processes, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-amino-N-(2-aminoethyl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O.2ClH/c5-1-2-7-4(8)3-6;;/h1-3,5-6H2,(H,7,8);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBOCIXUFNJLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)CN)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13Cl2N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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